3-(4-Methylpiperazin-1-yl)phenol
Overview
Description
“3-(4-Methylpiperazin-1-yl)phenol” is an organic compound that belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a piperazine ring where the nitrogen ring atom carries an aryl group . The exact molecular structure would require further analysis using techniques such as NMR spectroscopy.
Chemical Reactions Analysis
Phenols, which “this compound” is a type of, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical and Chemical Properties Analysis
Phenols, including “this compound”, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is generally decided by the hydroxyl group that is present .
Scientific Research Applications
Catechol Oxidase Activity Modeling : A study by Merkel et al. (2005) on dicopper(II) complexes, including variants of 3-(4-Methylpiperazin-1-yl)phenol, aimed to model the active site of type 3 copper proteins. These complexes provided insights into the influence of a thioether group near the metal site, significant for understanding catecholase activity (Merkel et al., 2005).
Synthesis and Characterization of Mannich Ligands : Research by Ayeni and Egharevba (2015) focused on synthesizing and characterizing Mannich bases, including derivatives of this compound. These compounds were used to create metal complexes, analyzed via various spectroscopic methods (Ayeni & Egharevba, 2015).
Antitumor Activity of Histone Deacetylase Inhibitors : Thaler et al. (2010) synthesized compounds derived from this compound as part of a study on histone deacetylase inhibitors. These compounds demonstrated antiproliferative activity and stability, contributing to cancer treatment research (Thaler et al., 2010).
Inhibition of Kinase Activity in Cancer Cells : Yang et al. (2012) explored derivatives of 3-(4-Methylpiperazin-1-yl)phenyl as reversible kinase inhibitors, targeting EGFR-activating and resistance mutations in non-small-cell lung cancer. This research contributes to the development of targeted cancer therapies (Yang et al., 2012).
Enzyme Resolution in Drug Synthesis : A study by Cvetovich et al. (1996) involved using this compound derivatives in the synthesis of L-694,458, a human leukocyte elastase inhibitor. This research highlights the compound's role in enzyme-mediated syntheses, crucial for pharmaceutical development (Cvetovich et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(4-Methylpiperazin-1-yl)phenol is the Hepatocyte growth factor receptor . This receptor plays a crucial role in cell growth, cell motility, morphogenesis, and tissue regeneration.
Mode of Action
It is known that the compound interacts with its target, the hepatocyte growth factor receptor, leading to changes in the receptor’s activity
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3454±370 °C and a predicted density of 1123±006 g/cm3 . The compound’s pKa is predicted to be 10.33±0.10 , which may influence its absorption and distribution in the body
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-5-7-13(8-6-12)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISHPJPGKBKMGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451862 | |
Record name | 3-(4-methylpiperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177489-10-0 | |
Record name | 3-(4-methylpiperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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